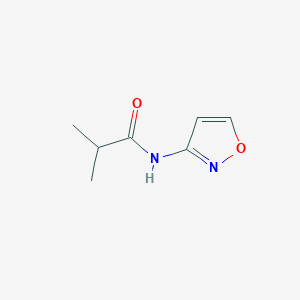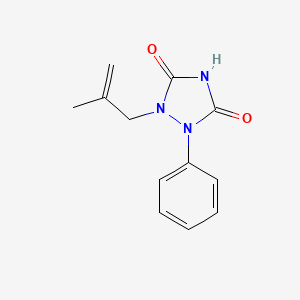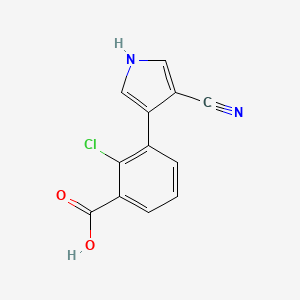
2-(2-Methoxystyryl)quinoline-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxystyryl)quinoline-8-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxystyryl)quinoline-8-carboxylic acid typically involves the condensation of 2-methoxybenzaldehyde with 8-aminoquinoline-2-carboxylic acid under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the condensation reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxystyryl)quinoline-8-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline-8-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-(2-Methoxystyryl)quinoline-8-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Used in the development of materials with specific electronic properties, such as organic semiconductors
Mechanism of Action
The mechanism of action of 2-(2-Methoxystyryl)quinoline-8-carboxylic acid involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell proliferation. Additionally, it can inhibit specific enzymes involved in cellular processes, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Quinoline-2-carboxylic acid
- Quinoline-4-carboxylic acid
- 2-Methylquinoline-3-carboxylic acid
Uniqueness
2-(2-Methoxystyryl)quinoline-8-carboxylic acid is unique due to the presence of the methoxystyryl group, which enhances its ability to interact with biological targets and improves its solubility in organic solvents. This structural feature distinguishes it from other quinoline derivatives and contributes to its specific biological activities .
Properties
Molecular Formula |
C19H15NO3 |
|---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
2-[(E)-2-(2-methoxyphenyl)ethenyl]quinoline-8-carboxylic acid |
InChI |
InChI=1S/C19H15NO3/c1-23-17-8-3-2-5-13(17)9-11-15-12-10-14-6-4-7-16(19(21)22)18(14)20-15/h2-12H,1H3,(H,21,22)/b11-9+ |
InChI Key |
XFQFDWBBIMCVCM-PKNBQFBNSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C2=NC3=C(C=CC=C3C(=O)O)C=C2 |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=NC3=C(C=CC=C3C(=O)O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


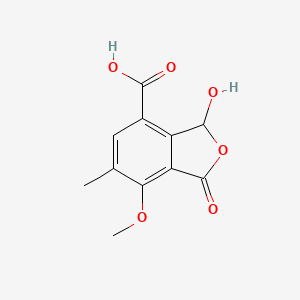
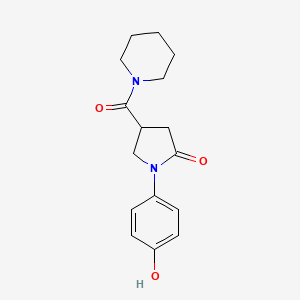
![4-(Difluoromethyl)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12881240.png)
![2,2'-(3,3',4,4'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12881252.png)
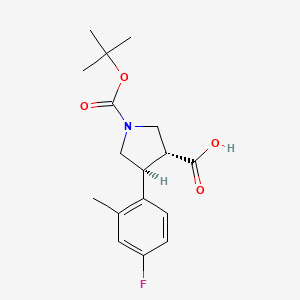
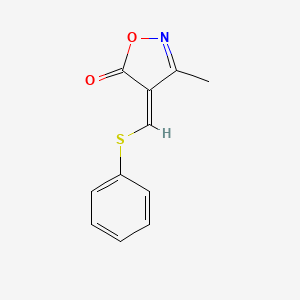
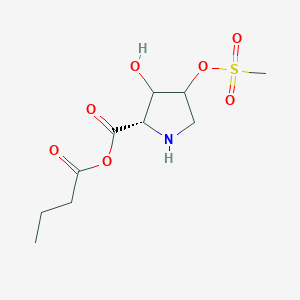
![1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone](/img/structure/B12881281.png)
![2-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid](/img/structure/B12881283.png)

